1-(Thiazol-2-yl)piperidin-3-ol

Description

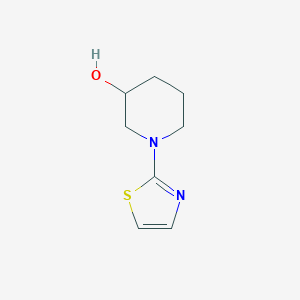

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c11-7-2-1-4-10(6-7)8-9-3-5-12-8/h3,5,7,11H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUDQJRAYRQNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Prominence of Nitrogen Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry, forming the core structures of a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govopenmedicinalchemistryjournal.comelsevierpure.com These cyclic compounds, which incorporate at least one nitrogen atom within a ring system, exhibit diverse chemical and physical properties that make them indispensable in medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.com Their structural diversity and ability to engage in various chemical interactions have established them as "privileged scaffolds" in the design of novel therapeutic agents. nih.govnih.gov

The prevalence of N-heterocycles in biologically active molecules stems from their ability to mimic the structures of endogenous substances and interact with biological targets such as enzymes and receptors. openmedicinalchemistryjournal.comelsevierpure.comnih.gov This has led to their widespread use in the development of drugs for a multitude of conditions, including viral infections, cancer, and inflammation. nih.govnih.govacs.org The continuous exploration of new synthetic methodologies and applications for nitrogen-heterocyclic compounds underscores their enduring importance in advancing chemical and biomedical sciences. nih.govbohrium.com

Distinctive Features and Academic Relevance of Thiazole Substructures

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry due to its wide range of biological activities. nih.govacs.orgresearchgate.net This scaffold is present in numerous FDA-approved drugs and is a key component of many natural products, including vitamin B1 (thiamine). nih.govacs.orgresearchgate.net The unique electronic properties of the thiazole ring allow it to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets. mdpi.com

The academic relevance of thiazole derivatives is highlighted by their diverse pharmacological applications, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govacs.org Researchers are continually exploring novel synthetic routes to access new thiazole derivatives and to understand their structure-activity relationships. researchgate.netresearchgate.net The ability of the thiazole nucleus to be readily functionalized makes it an attractive starting point for the development of new therapeutic agents. researchgate.netnih.gov

The Significance of Piperidine Moieties in Cyclic Amine Chemistry

Piperidine (B6355638), a six-membered saturated cyclic amine, is a ubiquitous scaffold in a multitude of pharmaceuticals and natural products. ontosight.aiwikipedia.org Its conformational flexibility and basic nitrogen atom allow it to serve as a versatile building block in the synthesis of complex molecules. ontosight.aiacs.org The piperidine ring system is a common feature in drugs targeting the central nervous system, as well as in compounds with analgesic and anti-inflammatory activities. ontosight.ai

The chemistry of piperidine and its derivatives is a rich and active area of research. rsc.orgorganic-chemistry.org Synthetic chemists have developed a wide array of methods for the construction and functionalization of the piperidine ring. organic-chemistry.org The ability to modify the piperidine scaffold at various positions allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. acs.org This makes the piperidine moiety a valuable tool in the design and optimization of drug candidates.

Research Context and Focus on the 1 Thiazol 2 Yl Piperidin 3 Ol Architecture

Retrosynthetic Analysis of the this compound Framework

A logical retrosynthetic disconnection of the target molecule, this compound, breaks the C-N bond between the piperidine nitrogen and the thiazole C2 carbon. This approach simplifies the synthesis into two primary building blocks: a suitably functionalized piperidin-3-ol derivative and a 2-halothiazole. This strategy allows for the independent synthesis and subsequent coupling of the two heterocyclic rings.

An alternative disconnection could involve the formation of the piperidine ring onto a pre-formed 2-aminothiazole (B372263) derivative. However, the former approach generally offers greater flexibility and control over the introduction of substituents on both ring systems.

Strategies for Thiazole Ring Formation Relevant to this compound Synthesis

The construction of the thiazole nucleus is a cornerstone of this synthesis. Various methods have been developed for thiazole synthesis, with the Hantzsch thiazole synthesis being a prominent and widely used method. wikipedia.org

Condensation Reactions for Thiazole Nucleus Construction

The Hantzsch thiazole synthesis is a classic and reliable method that involves the condensation of an α-haloketone with a thioamide. wikipedia.orgkuey.net For the synthesis of a 2-halothiazole, a key intermediate in the primary retrosynthetic approach, a thiourea (B124793) derivative can be reacted with an appropriate α-halocarbonyl compound. For instance, the reaction of chloroacetaldehyde (B151913) with thioformamide (B92385) can yield unsubstituted thiazole. pharmaguideline.com The reaction mechanism proceeds through a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring. encyclopedia.pub

Microwave-assisted synthesis has emerged as an efficient alternative to conventional heating, often leading to shorter reaction times and improved yields for thiazole formation. encyclopedia.pub

Advanced Methodologies for Thiazole Synthesis

Beyond the traditional Hantzsch synthesis, several advanced methodologies offer alternative routes to the thiazole core. These include:

Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide to form a 5-aminothiazole. pharmaguideline.com

Copper-Catalyzed Cyclization: A copper-catalyzed reaction of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a mild and efficient route to thiazoles. organic-chemistry.org

Domino Alkylation-Cyclization: The reaction of substituted propargyl bromides with thiourea derivatives under microwave irradiation can afford 2-aminothiazoles. encyclopedia.pub

These modern techniques can provide access to a wider range of substituted thiazoles with good functional group tolerance. organic-chemistry.org

Approaches to Piperidin-3-ol Ring Construction and N-Substitution

Intramolecular Cyclization Pathways for Piperidine Ring Formation

The construction of the piperidine ring often relies on intramolecular cyclization strategies. mdpi.com One common approach is the reductive amination of a δ-amino ketone or aldehyde. researchgate.net This method involves the formation of an intermediate imine or enamine, which then undergoes cyclization to form the piperidine ring. rsc.org

Other notable intramolecular cyclization methods include:

Intramolecular Alkylation: The cyclization of an amine derivative containing a suitable leaving group. researchgate.net

Ring-Closing Metathesis: The use of olefin metathesis to form the heterocyclic ring. researchgate.net

Aza-Michael Addition: An intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. mdpi.com

Gold-Catalyzed Cyclization: Gold catalysts can facilitate the cyclization of certain nitrogen-containing substrates to form piperidine derivatives. beilstein-journals.org

N-Arylation and N-Heteroarylation Techniques for Piperidine Nitrogen

The final key step in the synthesis of this compound is the formation of the C-N bond between the piperidine nitrogen and the C2 position of the thiazole ring. This is typically achieved through a nucleophilic substitution reaction where the piperidin-3-ol acts as the nucleophile and a 2-halothiazole serves as the electrophile. pharmaguideline.com

The reactivity of the C2 position of the thiazole ring towards nucleophilic attack is a key consideration. pharmaguideline.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the N-arylation and N-heteroarylation of amines. These reactions offer a versatile and efficient means to connect the piperidin-3-ol and thiazole fragments, often with high yields and broad substrate scope.

Stereoselective Synthesis of Piperidin-3-ol Derivatives

The stereocontrolled synthesis of piperidin-3-ol derivatives is of significant interest due to the prevalence of this structural motif in a wide array of biologically active alkaloids and pharmaceutical agents. The relative and absolute stereochemistry of the hydroxyl group and any substituents on the piperidine ring can be critical for biological function. Consequently, numerous stereoselective strategies have been developed to access enantiomerically pure or enriched piperidin-3-ols.

Another powerful strategy relies on the asymmetric modification of prochiral glutarimide (B196013) precursors. The asymmetric synthesis of the alkaloid (-)-morusimic acid D, which features a 2,3-trans-2,6-cis-2-methyl-6-substituted piperidin-3-ol core, exemplifies this method. thieme-connect.comthieme-connect.com The synthesis commences with an N,O-diprotected 3-hydroxyglutarimide. Key steps include a regioselective reductive alkylation and a highly diastereoselective Evans aldol-type reaction to establish the required stereocenters. thieme-connect.comthieme-connect.com

Enantiospecific ring-opening of chiral epoxides is another valuable route. A highly enantiospecific synthesis of both (R)- and (S)-piperidin-3-ol has been developed from the corresponding enantiomerically pure (R)- and (S)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-diones. The key step involves the stereospecific ring opening of the epoxide with a malonic ester anion, followed by cyclization and decarboxylation, to produce the target compounds in high yield and enantiopurity. researchgate.net

Catalytic asymmetric methods, including asymmetric hydrogenation and transfer hydrogenation of N-protected piperidin-3-ones, also provide direct access to chiral piperidin-3-ols. These methods are often highly efficient and can offer excellent enantioselectivity (>99.5% ee) with high turnover numbers, making them suitable for larger-scale applications. researchgate.net

| Method | Starting Material | Key Reagent/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Chiral Auxiliary (RAMP) | Protected glycol aldehyde hydrazone | RAMP hydrazone, n-BuLi, Alkyl halide | de, ee > 96% | researchgate.netdntb.gov.ua |

| Asymmetric Aldol Reaction | N,O-diprotected 3-hydroxyglutarimide | Evans chiral auxiliary, TiCl₄ | Excellent diastereoselectivity | thieme-connect.comthieme-connect.com |

| Epoxide Ring-Opening | (R)- or (S)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione | Diethyl malonate anion | Excellent yield and enantiopurity | researchgate.net |

| Asymmetric Reduction | N-Boc-piperidin-3-one | Oxazaborolidine catalyst | >99.5% ee | researchgate.net |

Convergent Synthesis of this compound

A convergent synthesis strategy for this compound involves the independent preparation of the piperidin-3-ol core and the thiazole moiety, followed by their coupling in a final step. This approach offers flexibility, allowing for the synthesis of various analogues by simply changing one of the coupling partners.

Synthesis of Piperidin-3-ol Fragment: The piperidin-3-ol fragment can be prepared as a racemate or as a single enantiomer using the stereoselective methods described in the previous section (2.3.3). For a convergent synthesis, a common intermediate is N-protected piperidin-3-ol, such as N-Boc-piperidin-3-ol. The Boc (tert-butoxycarbonyl) group serves to protect the piperidine nitrogen during any manipulations of the hydroxyl group and can be readily removed under acidic conditions before the final coupling step.

Synthesis of Thiazole Fragment: The reactive thiazole partner is typically a 2-halothiazole, such as 2-bromothiazole (B21250) or 2-chlorothiazole. 2-Bromothiazole can be synthesized via a Sandmeyer-type reaction from 2-aminothiazole.

Coupling and Final Deprotection: The key coupling step is the N-arylation of the piperidine ring with the thiazole moiety. This is typically achieved through a nucleophilic aromatic substitution reaction where the secondary amine of piperidin-3-ol displaces the halogen on the 2-position of the thiazole ring. The reaction is generally performed in a high-boiling polar aprotic solvent like DMF or DMSO, often in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge the hydrogen halide byproduct. If an N-protected piperidin-3-ol is used, a deprotection step is required prior to coupling. For instance, N-Boc-piperidin-3-ol is treated with an acid like trifluoroacetic acid (TFA) or HCl in an appropriate solvent to yield piperidin-3-ol, which is then used directly in the coupling reaction.

Step A: Protection of piperidin-3-ol (if starting from the unprotected form) or synthesis of an enantiomerically pure N-protected version.

Step B: Deprotection of the piperidine nitrogen (e.g., acid-catalyzed removal of a Boc group).

Step C: Nucleophilic substitution reaction between the deprotected piperidin-3-ol and 2-halothiazole to form the final product, this compound.

| Step | Reactant(s) | Reagents/Conditions | Product |

|---|---|---|---|

| 1 (Piperidine Prep) | (R)-N-Boc-piperidin-3-one | Sodium borohydride (B1222165) (NaBH₄), Methanol (MeOH) | (R)-N-Boc-piperidin-3-ol |

| 2 (Deprotection) | (R)-N-Boc-piperidin-3-ol | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | (R)-Piperidin-3-ol |

| 3 (Coupling) | (R)-Piperidin-3-ol, 2-Bromothiazole | Triethylamine (TEA), Dimethylformamide (DMF), Heat | (R)-1-(Thiazol-2-yl)piperidin-3-ol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For thiazolyl-piperidinol systems, ¹H and ¹³C NMR, along with two-dimensional (2D) correlation techniques, are indispensable for assigning the specific protons and carbons and confirming the connectivity of the thiazole and piperidine rings.

¹H and ¹³C NMR Analysis of Thiazolyl-Piperidinol Systems

In the ¹H NMR spectrum of 1-(Thiazol-2-yl)piperidin-2-ol , the protons of the thiazole ring typically appear in the aromatic region, with chemical shifts around δ 7.20-6.91 ppm. rsc.org The piperidine ring protons exhibit more complex splitting patterns in the aliphatic region of the spectrum. rsc.orggoogleapis.com The proton attached to the carbon bearing the hydroxyl group (H-2 in the case of the 2-ol analog) is expected to be a multiplet, in this case a quartet at δ 5.60 ppm. rsc.org The protons on the carbons adjacent to the nitrogen atom (H-6) would also show characteristic shifts. rsc.orggoogleapis.com The remaining piperidine methylene (B1212753) protons would appear as multiplets in the upfield region (δ 1.42-2.20 ppm). rsc.org The hydroxyl proton itself often appears as a broad singlet, as seen at δ 8.91 ppm for the 2-ol analog. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbons of the thiazole ring are expected to resonate at lower field due to their aromaticity and the presence of heteroatoms. For 1-(Thiazol-2-yl)piperidin-2-ol , these signals appear at δ 161, 140, and 115 ppm. rsc.org The carbon bearing the hydroxyl group (C-2) is observed at a characteristic chemical shift of δ 92 ppm. rsc.org The carbons of the piperidine ring would have signals in the aliphatic region, typically between δ 22 and 52 ppm. rsc.org

It is important to note that the substitution position of the hydroxyl group on the piperidine ring (position 3 in the target compound versus position 2 in the analog) will significantly influence the chemical shifts and coupling constants of the piperidine protons and carbons.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR (300 MHz, DMSO-d₆) | 8.91 | s | OH |

| 7.20-6.91 | m | Thiazole-H | |

| 5.60 | q | Piperidine-H2 | |

| 4.11-3.90 | m | Piperidine-H6 | |

| 2.20-1.92 | m | Piperidine-H3 | |

| 1.70-1.42 | m | Piperidine-H4, H5 | |

| ¹³C NMR (100 MHz, DMSO-d₆) | 161, 140, 115 | - | Thiazole-C |

| 92, 52, 40, 28, 22 | - | Piperidine-C |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the expected molecular formula is C₈H₁₂N₂OS, with a molecular weight of 184.26 g/mol . chemscene.comresearchgate.net

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 184. The fragmentation pattern would likely involve the loss of the hydroxyl group, the cleavage of the piperidine ring, and the fragmentation of the thiazole ring. up.ac.zaresearchgate.net For the analogous compound 1-(Thiazol-2-yl)piperidin-2-ol , the mass spectrum showed a peak at m/z 185, corresponding to the protonated molecule [M+H]⁺. rsc.org High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H (if any), C-H, C=N, and C-S bonds.

The presence of the hydroxyl group would be confirmed by a broad absorption band in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the piperidine ring would appear around 2950-2850 cm⁻¹. The characteristic vibrations of the thiazole ring, including C=N and C=C stretching, are expected in the 1650-1450 cm⁻¹ region. The C-S stretching vibration typically appears as a weaker band in the fingerprint region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3400-3200 (broad) |

| C-H (Aliphatic) | Stretching | 2950-2850 |

| C=N (Thiazole) | Stretching | ~1650 |

| C=C (Thiazole) | Stretching | ~1550-1450 |

| C-N (Amine) | Stretching | 1350-1000 |

| C-S (Thiazole) | Stretching | 800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The thiazole ring in this compound contains a conjugated system and is therefore expected to absorb in the UV region. Aromatic imines containing a thiazole heterocycle have been analyzed by UV-Vis spectroscopy.

Studies on the analogous N-(thiazol-2-yl)piperidine-2,6-dione derivatives showed UV absorption bands. rsc.org The electronic transitions are typically π → π* and n → π* transitions associated with the thiazole ring. The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) would be sensitive to the solvent polarity and the substitution pattern on the thiazole and piperidine rings.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While a crystal structure for this compound has not been reported in the searched literature, data from closely related compounds offer valuable insights into the expected solid-state conformation.

The crystal structure of N-(thiazol-2-yl)piperidine-2,6-dione derivatives has been determined. rsc.org These studies revealed that the piperidine ring adopts a conformation that can be influenced by intermolecular interactions, such as hydrogen bonding and S···O interactions. rsc.org Furthermore, the analysis of a compound containing a 1-(thiazol-2-yl)piperidin-4-amine core showed a preferential axial orientation of the thiazole ring relative to the piperidine ring. It is plausible that this compound would also exhibit a preferred conformation in the solid state, likely with the hydroxyl group in an equatorial position to minimize steric hindrance, and the thiazole ring in an axial or equatorial position depending on the crystalline packing forces. The presence of the hydroxyl group would also facilitate hydrogen bonding networks in the crystal lattice.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Without dedicated DFT studies on this compound, information regarding the optimization of its molecular geometry, energetics, and the analysis of its electronic structure remains unavailable. Consequently, key parameters such as the energies of the Frontier Molecular Orbitals (HOMO/LUMO), the HOMO-LUMO energy gap, and insights from Molecular Electrostatic Potential (MEP) mapping to identify reactive sites cannot be provided. Furthermore, a detailed charge distribution analysis for this specific molecule is not present in the current body of scientific literature.

Conformational Analysis and Dynamics of the this compound System

Similarly, the conformational landscape of the piperidine ring within the this compound molecule has not been a subject of published research. Therefore, a scientifically accurate description of its preferred conformations (such as chair, boat, or twist-boat) and the energy barriers associated with ring inversion is not possible at this time.

Rotational Isomerism and Stereochemical Preferences of Substituents

The conformational landscape of this compound is primarily dictated by the stereochemistry of the piperidine ring and the rotational freedom around the C-N bond connecting the piperidine and thiazole moieties. The piperidine ring typically adopts a chair conformation to minimize steric strain. bakhtiniada.runih.gov For a 3-substituted piperidine, the hydroxyl group can exist in either an axial or equatorial position. The relative stability of these two orientations is a delicate balance of steric and electronic effects.

In the case of this compound, two primary chair conformers for the piperidine ring are expected: one with the hydroxyl group in an axial position and the other with it in an equatorial position. For each of these, multiple rotamers may exist due to the rotation of the thiazole ring. The preferred conformation would be the one that minimizes steric clashes and maximizes stabilizing interactions. Theoretical calculations on related N-substituted piperidines suggest that the equatorial substitution is often favored for bulky groups to avoid 1,3-diaxial interactions. nih.govresearchgate.net However, the presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding, which can alter this preference.

A hypothetical energy profile for the primary conformers, based on DFT calculations of analogous systems, is presented in Table 1.

| Conformer | Hydroxyl Group Orientation | Relative Energy (kcal/mol) (Theoretical) | Boltzmann Population (%) (Theoretical, 298.15 K) |

|---|---|---|---|

| Chair 1 | Equatorial | 0.00 | ~75 |

| Chair 2 | Axial | ~1.2 | ~25 |

| Twist-Boat | - | > 5.0 | <1 |

This table presents theoretically estimated data based on computational studies of similar piperidine derivatives.

Intramolecular Interactions and Hydrogen Bonding Influences on Conformation

Intramolecular hydrogen bonding can play a crucial role in dictating the conformational preferences of this compound. Specifically, a hydrogen bond can form between the hydrogen atom of the C3-hydroxyl group and the nitrogen atom of the thiazole ring (O-H···N).

The energy of this intramolecular hydrogen bond can be estimated using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or by calculating the energy difference between the hydrogen-bonded conformer and a hypothetical non-bonded conformer. ruc.dkmdpi.com Based on studies of similar systems, the energy of such an O-H···N intramolecular hydrogen bond is expected to be in the range of 2-5 kcal/mol. This stabilizing energy can be sufficient to make the axial conformer significantly populated at room temperature.

Theoretical Prediction of Spectroscopic Parameters

Simulated UV-Vis and IR Spectra

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic absorption spectra (UV-Vis) of molecules. bohrium.comkbhgroup.in For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions involving the thiazole ring. The piperidine ring, being saturated, does not have significant absorption in the near-UV or visible range.

The primary electronic transitions would likely be of the π → π* type, localized on the thiazole moiety. The position of the maximum absorption wavelength (λmax) can be sensitive to the solvent environment, a phenomenon that can also be modeled computationally using polarizable continuum models (PCM). bohrium.comrsc.org Based on TD-DFT calculations of similar thiazole derivatives, the main absorption band for this compound is predicted to be in the UV region. researchgate.netacs.org

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can accurately predict the vibrational frequencies and their corresponding intensities. nih.govresearchgate.net The calculated IR spectrum of this compound would exhibit characteristic bands for the functional groups present. Key predicted vibrational frequencies are summarized in Table 2. The presence of intramolecular hydrogen bonding would be reflected in a red-shift (lower frequency) and broadening of the O-H stretching band compared to a free hydroxyl group. derpharmachemica.com

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) (Theoretical) | Expected Intensity |

|---|---|---|---|

| O-H Stretch (Free) | Hydroxyl | ~3650 | Medium |

| O-H Stretch (H-bonded) | Hydroxyl | ~3450 | Broad, Medium-Strong |

| C-H Stretch (Aromatic) | Thiazole | 3100-3000 | Weak-Medium |

| C-H Stretch (Aliphatic) | Piperidine | 3000-2850 | Strong |

| C=N Stretch | Thiazole | ~1620 | Medium |

| C-O Stretch | Alcohol | ~1050 | Strong |

| C-N Stretch | Piperidine-Thiazole | ~1350 | Medium |

This table presents theoretically estimated data based on DFT calculations of analogous molecules.

Calculated NMR Chemical Shifts

The prediction of NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool for structure elucidation. nih.govresearchgate.netuq.edu.au Theoretical calculations can provide valuable insights into the expected ¹H and ¹³C NMR spectra of this compound.

The calculated ¹H NMR chemical shifts would show distinct signals for the protons on the thiazole ring, which are expected to be in the aromatic region. The protons on the piperidine ring would appear in the aliphatic region, and their chemical shifts and coupling constants would be highly dependent on the ring conformation and the orientation of the hydroxyl group. The chemical shift of the hydroxyl proton would be sensitive to hydrogen bonding and solvent.

Similarly, the ¹³C NMR chemical shifts can be calculated with good accuracy. The carbon atoms of the thiazole ring would resonate at lower field compared to the sp³ hybridized carbons of the piperidine ring. The chemical shift of the C3 carbon of the piperidine ring would be significantly affected by the attached hydroxyl group. A hypothetical set of calculated ¹³C NMR chemical shifts is presented in Table 3, based on data from similar structures. asianpubs.orgcdnsciencepub.com

| Carbon Atom | Predicted 13C Chemical Shift (ppm) (Theoretical) |

|---|---|

| Thiazole C2 | ~168 |

| Thiazole C4 | ~142 |

| Thiazole C5 | ~115 |

| Piperidine C2 | ~50 |

| Piperidine C3 | ~68 |

| Piperidine C4 | ~28 |

| Piperidine C5 | ~25 |

| Piperidine C6 | ~45 |

This table presents theoretically estimated data based on computational studies of analogous thiazole and piperidine compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules in solution, providing insights that are complementary to static quantum mechanical calculations. researchgate.netnih.govacs.org An MD simulation of this compound in a solvent like water would reveal the flexibility of the molecule and the stability of its different conformations over time.

Key aspects that could be investigated through MD simulations include:

Conformational Transitions: The simulation could track the transitions between the axial and equatorial conformers of the piperidine ring, as well as the rotation around the N-C(thiazole) bond. The frequency and timescale of these transitions would provide information about the energy barriers between different conformational states. nih.govrsc.org

Hydrogen Bonding Dynamics: The stability and lifetime of the intramolecular O-H···N hydrogen bond could be assessed. The simulation would show how often this bond forms and breaks due to thermal fluctuations and interactions with solvent molecules.

Solvent Interactions: The interaction of the molecule with the surrounding solvent molecules can be analyzed. This includes the formation of intermolecular hydrogen bonds between the hydroxyl group and water, and between the thiazole nitrogen and water. The solvent accessible surface area (SASA) for different parts of the molecule can also be calculated to understand its exposure to the solvent. researchgate.net

The results of an MD simulation would provide a more realistic picture of the behavior of this compound in a biological or chemical environment, where flexibility and interactions with the surroundings are critical.

Structure Activity Relationship Sar Derivations and Rational Design Principles for Thiazolyl Piperidinol Scaffolds

Elucidating Structure-Activity Relationships in Heterocyclic Systems

Impact of Substitutions on the Thiazole (B1198619) Moiety on Academic Research Outcomes

The thiazole ring is a common pharmacophore whose utility can be finely tuned by substitutions at its C4 and C5 positions. The nature of these substituents—whether they are electron-donating, electron-withdrawing, bulky, or lipophilic—can dramatically alter the molecule's interaction with biological targets.

Research has shown that electron-withdrawing groups, such as nitro (NO2) or halo (e.g., Cl, Br) groups, on an associated phenyl ring attached to the thiazole can be beneficial for certain activities. nih.govmdpi.com For instance, studies on pyridazinone-thiazole hybrids found that the presence of electron-withdrawing groups like chlorine, bromine, or fluorine on a phenyl ring resulted in higher seizure protection in experimental models. mdpi.com Conversely, electron-donating groups such as methoxy (B1213986) (OCH3) or methyl (CH3) can also enhance activity, depending on the target. nih.gov In some anticancer studies, a methyl group on an attached phenyl ring was found to increase cytotoxic activity. mdpi.com

The position of the substituent is also critical. A hydroxyl group at the para-position of an attached phenyl ring has been shown to have more stabilizing potential and better antioxidant activity than ortho- or meta-substituted analogs. nih.gov The steric bulk of substituents is another key factor; larger, lipophilic groups are often well-tolerated and can lead to improved outcomes by forming hydrophobic interactions with target proteins. nih.gov

| Substitution on Thiazole Moiety | Attached Group Example | Research Outcome |

| Electron-Withdrawing Group | p-Bromo on Phenyl Ring | Essential for certain antimicrobial activities. mdpi.com |

| Electron-Withdrawing Group | Chloro, Bromo, Fluoro on Phenyl Ring | Higher anticonvulsant seizure protection. mdpi.com |

| Electron-Donating Group | p-Methyl on Phenyl Ring | Increased cytotoxic (antitumor) activity. mdpi.com |

| Electron-Donating Group | Methoxy (OCH3) | Beneficial for certain antimicrobial activities. nih.gov |

| Lipophilic Group | Bulky/Lipophilic Groups | Generally well-tolerated and can improve hydrophobic interactions. nih.gov |

Influence of Piperidine (B6355638) Ring Substituents (e.g., Position 3 Hydroxyl) and N-Substitution on Research Outcomes

The piperidine ring acts as a non-aromatic, flexible linker that orients the thiazole moiety and other functional groups in three-dimensional space. The hydroxyl group at the 3-position is a particularly important feature. As a potent hydrogen bond donor and acceptor, the -OH group can form critical interactions with amino acid residues in a biological target's binding site, significantly enhancing affinity and specificity. The position of such a group is known to be a key determinant of activity. nih.gov

Furthermore, the nitrogen atom of the piperidine ring offers a site for N-substitution, providing a straightforward way to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and basicity. In related heterocyclic systems, replacing a piperidine ring with a piperazine (B1678402) and adding an amine substituent was found to increase potency, suggesting that modifications at this position can introduce beneficial interactions. nih.gov In the context of designing agents for the central nervous system, N-benzyl-piperidine linkages have been used to create multi-potent molecules for treating conditions like Alzheimer's disease. ajchem-a.com

| Piperidine Moiety Feature | Influence on Research Outcomes |

| Position 3 Hydroxyl (-OH) | Acts as a key hydrogen bond donor/acceptor, potentially anchoring the molecule in a target's binding site and enhancing binding affinity. |

| Piperidine Nitrogen (N-Substitution) | Allows for modulation of physicochemical properties (solubility, basicity). Can be used to introduce additional functional groups or linkers to explore further binding interactions. ajchem-a.com |

| Ring Conformation | The flexible chair/boat conformations influence the spatial orientation of substituents, affecting how the molecule fits into a binding pocket. |

Stereochemical Aspects and Their Role in Structure-Activity Understanding

The carbon atom at the 3-position of the piperidine ring, bonded to the hydroxyl group, is a chiral center. This means that 1-(Thiazol-2-yl)piperidin-3-ol can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(Thiazol-2-yl)piperidin-3-ol and (S)-1-(Thiazol-2-yl)piperidin-3-ol. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit widely different biological activities, potencies, and metabolic profiles.

This difference arises because biological targets, such as enzymes and receptors, are themselves chiral. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other may bind weakly or not at all. This stereoselectivity is critical for rational drug design, as synthesizing and testing a single, pure enantiomer can lead to a more potent and selective compound with a better therapeutic profile. While specific research delineating the activity of the individual enantiomers of this exact scaffold is not widely reported, the fundamental principle underscores the necessity of considering and investigating its stereochemistry in any research program.

Computational Approaches to Ligand Design and Optimization

Computational chemistry provides powerful tools to accelerate the drug design process. By modeling molecules and their interactions with biological targets in silico, researchers can prioritize which compounds to synthesize, saving time and resources.

Pharmacophore Modeling for Thiazolyl-Piperidinol Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. nih.gov For the this compound scaffold, a pharmacophore model would likely highlight several key features:

Aromatic Ring Feature: The thiazole ring itself would be defined as an aromatic or heterocyclic feature, capable of participating in π-π stacking or other hydrophobic interactions. nih.gov

Hydrogen Bond Acceptor/Donor: The nitrogen atom in the thiazole ring and the oxygen of the piperidinol's hydroxyl group can act as hydrogen bond acceptors. The hydrogen of the hydroxyl group serves as a crucial hydrogen bond donor. nih.gov

Hydrophobic Features: Depending on other substitutions, hydrophobic regions of the scaffold can be identified as important for binding in non-polar pockets of a target protein.

By generating a pharmacophore model based on known active compounds, researchers can virtually screen large databases of molecules to find novel, structurally diverse compounds that match the essential features and are therefore likely to be active. nih.gov

Scaffold Hopping and Design of Novel Analogues

Scaffold hopping is a rational design strategy that involves replacing the central core (or scaffold) of a known active molecule with a structurally different core, while preserving the key pharmacophoric features responsible for its biological activity. nih.gov This technique is used to discover new chemical classes of compounds (chemotypes), improve properties like metabolic stability, or escape existing patent claims. mdpi.com

General Principles of Rational Design for Nitrogen and Sulfur Containing Heterocyclic Scaffolds

The rational design of nitrogen and sulfur-containing heterocyclic scaffolds, such as the thiazolyl-piperidinol core, is a cornerstone of modern drug discovery. This process involves a multidisciplinary approach that combines computational modeling with experimental validation to identify promising therapeutic leads. Key principles in the rational design of these scaffolds include:

Target Identification and Binding Site Analysis: A crucial first step is the identification of a biological target, such as an enzyme or receptor, and a thorough understanding of its three-dimensional structure and binding site topography. This knowledge allows for the design of molecules that can fit precisely into the active site and modulate its function.

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for biological activity is critical. For nitrogen and sulfur-containing heterocycles, this often involves the strategic placement of hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings to optimize interactions with the target.

Bioisosteric Replacement: This strategy involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. For example, a thiazole ring might be used as a bioisostere for a phenyl ring to alter metabolic stability or receptor binding affinity.

Structure-Based Drug Design: Utilizing the 3D structure of the target protein, computational docking studies can predict the binding modes and affinities of designed ligands. This allows for the iterative refinement of the lead compound to enhance its interaction with the target.

Multi-target Drug Design: A contemporary approach involves designing single molecules that can interact with multiple biological targets implicated in a disease pathway. This is particularly relevant for complex diseases like Alzheimer's, where compounds are designed to inhibit enzymes like acetylcholinesterase and prevent processes like β-amyloid aggregation.

The integration of these principles enables the systematic exploration of chemical space and the development of novel drug candidates with improved efficacy and safety profiles.

Comparative Analysis with Other N-Substituted Piperidinol and Thiazole Derivatives

To understand the therapeutic potential of the this compound scaffold, it is essential to compare its structural and potential biological properties with other N-substituted piperidinol and thiazole derivatives.

N-Substituted Piperidinol Derivatives

The piperidine ring is a prevalent scaffold in many approved drugs. The nature of the substituent on the piperidine nitrogen significantly influences the pharmacological activity.

Table 1: Comparative Analysis of N-Substituted Piperidinol Derivatives

| Derivative Class | Key Structural Features | Reported Biological Activities |

| N-Aryl Piperidinols | Phenyl or substituted phenyl group on the piperidine nitrogen. | Often exhibit activity at central nervous system (CNS) targets, including dopamine (B1211576) and serotonin (B10506) receptors. |

| N-Benzyl Piperidinols | Benzyl group on the piperidine nitrogen. | Can display a range of activities, including anticholinergic and antihistaminic effects. |

| N-Acyl Piperidinols | Acyl group attached to the piperidine nitrogen. | Activity is highly dependent on the nature of the acyl group; some have shown potential as enzyme inhibitors. |

| N-Heteroaryl Piperidinols (e.g., Thiazolyl) | A heteroaromatic ring, such as thiazole, linked to the piperidine nitrogen. | This combination can lead to unique pharmacological profiles, with potential for high target specificity. |

The hydroxyl group on the piperidine ring is also a critical determinant of activity, often participating in key hydrogen bonding interactions with the biological target. The position and stereochemistry of this hydroxyl group can dramatically impact potency and selectivity.

Thiazole Derivatives

The thiazole ring is another "privileged" structure in medicinal chemistry, found in a wide array of biologically active compounds.

Table 2: Comparative Analysis of Thiazole Derivatives

| Derivative Class | Key Structural Features | Reported Biological Activities |

| 2-Aminothiazoles | An amino group at the 2-position of the thiazole ring. | A versatile scaffold with reported anticancer, anti-inflammatory, and antimicrobial activities. |

| Thiazolidinones | A saturated thiazole ring with a carbonyl group. | Known for their diverse biological activities, including as inhibitors of various enzymes. |

| Thiazole-Hybrids | Thiazole ring linked to other heterocyclic systems (e.g., piperazine, pyrazole). | Designed to be multi-target agents, for instance, in the treatment of Alzheimer's disease by targeting both cholinesterases and β-amyloid aggregation nih.gov. |

The combination of the thiazole and piperidinol moieties in this compound offers the potential for a synergistic effect, where the thiazole ring can engage in specific interactions with the target, while the piperidinol scaffold provides a rigid framework for optimal positioning of key functional groups. The nitrogen of the piperidine ring and the nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the hydroxyl group of the piperidinol can act as a hydrogen bond donor, providing multiple points of interaction with a biological target.

Reaction Mechanisms and Chemical Transformations of 1 Thiazol 2 Yl Piperidin 3 Ol

Mechanistic Pathways of Key Synthetic Steps

Proposed Synthesis of 1-(Thiazol-2-yl)piperidin-3-ol:

The synthesis can be envisioned in two main stages: the preparation of a 2-halothiazole precursor, followed by its reaction with piperidin-3-ol.

Step 1: Synthesis of 2-Bromothiazole (B21250) via Hantzsch Thiazole (B1198619) Synthesis. The Hantzsch thiazole synthesis is a well-established method for the formation of thiazole rings. chemhelpasap.comsynarchive.comwikipedia.org It typically involves the reaction of an α-haloketone with a thioamide. mdpi.com To obtain a 2-halothiazole, one could start with a suitable α,β-dihalo-carbonyl compound and thiourea (B124793). A more direct approach for obtaining 2-bromothiazole involves the Sandmeyer-type reaction of 2-aminothiazole (B372263). 2-aminothiazole itself can be synthesized by the reaction of thiourea with an α-haloaldehyde or ketone. researchgate.netwikipedia.org

Step 2: Nucleophilic Aromatic Substitution. The key step in the formation of this compound would be the reaction of 2-bromothiazole with piperidin-3-ol. The C2 position of the thiazole ring is electron-deficient and therefore susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen. pharmaguideline.com

Mechanistic Details:

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The nitrogen atom of the piperidine (B6355638) ring in piperidin-3-ol acts as the nucleophile, attacking the C2 carbon of 2-bromothiazole. This is followed by the departure of the bromide ion to yield the final product. The reaction is typically carried out in the presence of a base to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity, and to neutralize the HBr formed during the reaction.

A plausible reaction scheme is depicted below:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidin-3-ol attacks the electrophilic C2 carbon of 2-bromothiazole.

Formation of a Meisenheimer-like Intermediate: A transient, negatively charged intermediate is formed.

Departure of the Leaving Group: The bromide ion is eliminated, and the aromaticity of the thiazole ring is restored, yielding this compound.

Electrochemical Behavior of N-Substituted Piperidines and Thiazole Derivatives

The electrochemical properties of this compound are expected to be a composite of the behaviors of its N-substituted piperidine and thiazole components. Both moieties are known to be electrochemically active.

Oxidation: N-substituted piperidines can undergo electrochemical oxidation. The oxidation potential is influenced by the nature of the substituent on the nitrogen atom. The nitrogen atom in the piperidine ring can be oxidized, potentially leading to the formation of radical cations or other oxidized species.

Thiazole derivatives also exhibit oxidative electrochemical behavior. For instance, 2-aminothiazole derivatives show an oxidation wave corresponding to the oxidation of the amino group at the C2 position. researchgate.net In the case of this compound, the piperidine nitrogen is attached at this position, and this linkage is expected to be susceptible to electrochemical oxidation. The oxidation potential would likely be influenced by the electron-donating or withdrawing nature of the substituents on both the thiazole and piperidine rings.

Reduction: The thiazole ring can undergo electrochemical reduction, although this often requires more negative potentials compared to its oxidation. The specific reduction potential would depend on the substituents present on the thiazole ring.

The table below summarizes the expected electrochemical behavior based on studies of related compounds.

| Electrochemical Process | Moiety Involved | Expected Behavior | Influencing Factors |

| Oxidation | Piperidine Nitrogen | Irreversible oxidation to form radical cations or other species. | Substituents on the piperidine and thiazole rings. |

| Oxidation | Thiazole Ring | Oxidation of the thiazole ring system. | Nature of substituents on the thiazole ring. |

| Reduction | Thiazole Ring | Reduction of the thiazole ring at negative potentials. | Electron-withdrawing groups on the thiazole ring. |

Theoretical Studies of Reaction Kinetics and Thermodynamics

While no specific theoretical studies on this compound have been identified, computational methods such as Density Functional Theory (DFT) are powerful tools for investigating the kinetics and thermodynamics of reactions involving piperidine and thiazole derivatives. researchgate.netcolab.wsresearchgate.net

Application of DFT: DFT calculations can be employed to model the geometric and electronic structures of reactants, transition states, and products. rsc.org This allows for the determination of key thermodynamic and kinetic parameters.

Reaction Energetics: DFT can be used to calculate the enthalpy and Gibbs free energy of reaction for the synthesis of this compound, providing insights into the thermodynamic feasibility of the proposed synthetic route.

Activation Barriers: By locating the transition state structures, the activation energy for the nucleophilic substitution reaction can be calculated. This information is crucial for understanding the reaction kinetics and optimizing reaction conditions.

Molecular Properties: DFT can also be used to predict various molecular properties such as bond lengths, bond angles, charge distributions, and frontier molecular orbital energies (HOMO and LUMO). These properties are directly related to the reactivity of the molecule. For instance, the calculated charge distribution can identify the most nucleophilic and electrophilic sites, corroborating the proposed reaction mechanisms.

Kinetic studies on related compounds, such as the iodination of thiazole, have provided quantitative data on the reactivity of the thiazole ring towards electrophilic substitution. researchgate.net Such experimental data can be used to benchmark and validate theoretical models.

The following table outlines key parameters that could be investigated using theoretical methods for this compound.

| Parameter | Theoretical Method | Insights Gained |

| Reaction Enthalpy (ΔH) | DFT | Thermodynamic favorability of the synthesis. |

| Gibbs Free Energy (ΔG) | DFT | Spontaneity of the reaction. |

| Activation Energy (Ea) | DFT (Transition State Search) | Kinetic barrier and reaction rate. |

| Molecular Geometry | DFT (Geometry Optimization) | Bond lengths, bond angles, and conformation. |

| Charge Distribution | DFT (Population Analysis) | Identification of reactive sites. |

| Frontier Orbitals (HOMO/LUMO) | DFT | Prediction of reactivity and electronic transitions. |

Exploration of Derivatization Reactions

The structure of this compound offers several sites for derivatization, allowing for the synthesis of a library of related compounds with potentially diverse properties. The primary sites for derivatization are the hydroxyl group on the piperidine ring and the thiazole ring itself.

Reactions at the Hydroxyl Group: The secondary alcohol at the 3-position of the piperidine ring can undergo a variety of common transformations.

Acylation: The hydroxyl group can be readily acylated to form esters using acylating agents such as acetic anhydride (B1165640) or acyl chlorides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534). reddit.comthieme-connect.de

Alkylation: Alkylation to form ethers can be achieved using alkyl halides in the presence of a strong base (Williamson ether synthesis).

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 1-(thiazol-2-yl)piperidin-3-one.

Reactions on the Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution reactions.

Electrophilic Aromatic Substitution: The C5 position of the thiazole ring is generally the most susceptible to electrophilic attack. pharmaguideline.comfirsthope.co.in Reactions such as halogenation (e.g., bromination) and nitration would be expected to occur at this position. The reactivity of the thiazole ring towards electrophilic substitution is influenced by the electron-donating or -withdrawing nature of the substituent at the C2 position. researchgate.net

N-Alkylation: The nitrogen atom in the thiazole ring can be alkylated using alkyl halides to form a thiazolium salt. pharmaguideline.com

The table below summarizes potential derivatization reactions for this compound.

| Reaction Type | Reagent/Conditions | Product Type |

| Acylation | Acetic anhydride, pyridine | Ester derivative |

| Oxidation | Mild oxidizing agent (e.g., PCC) | Ketone derivative |

| Electrophilic Bromination | Br2, acetic acid | 5-Bromo-thiazole derivative |

| Nitration | HNO3, H2SO4 | 5-Nitro-thiazole derivative |

| N-Alkylation | Methyl iodide | Thiazolium salt |

Future Perspectives and Emerging Research Directions for 1 Thiazol 2 Yl Piperidin 3 Ol Chemistry

Innovations in Sustainable Synthetic Methodologies

Key areas of innovation include the adoption of greener solvents, such as water and polyethylene (B3416737) glycol (PEG), which offer safer alternatives to traditional volatile organic compounds. For instance, the synthesis of 2-aminothiazoles, a key component of the target molecule, has been successfully demonstrated in PEG-400 and water, highlighting the potential for eco-friendly reaction media.

Furthermore, microwave-assisted synthesis and the use of recyclable catalysts are gaining prominence. These techniques can significantly reduce reaction times and energy consumption while often leading to higher product yields. Catalyst-free reactions, where the inherent reactivity of the starting materials is harnessed under specific conditions, also represent a promising avenue for sustainable synthesis. The development of one-pot, multi-component reactions is another critical strategy, streamlining the synthetic process by combining several steps into a single operation, thereby reducing waste and improving efficiency.

| Green Chemistry Approach | Description | Potential Benefits for 1-(Thiazol-2-yl)piperidin-3-ol Synthesis |

| Green Solvents | Utilizing environmentally friendly solvents like water, ethanol, or polyethylene glycol (PEG). | Reduced toxicity and environmental impact, improved safety. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate chemical reactions. | Shorter reaction times, increased yields, and often cleaner reactions. |

| Recyclable Catalysts | Using catalysts that can be easily recovered and reused for multiple reaction cycles. | Reduced catalyst waste and cost. |

| Catalyst-Free Reactions | Designing synthetic routes that do not require a catalyst. | Simplified purification processes and avoidance of toxic metal catalysts. |

| Multi-Component Reactions | Combining three or more reactants in a single step to form a complex product. | Increased efficiency, reduced waste, and atom economy. |

Advancements in Computational Prediction and Design of Related Compounds

Computational chemistry is playing an increasingly vital role in the design and discovery of novel derivatives of this compound. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are being employed to predict the biological activity and physicochemical properties of new compounds before they are synthesized in the laboratory. imist.manih.gov

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. imist.ma By analyzing a series of known active compounds, these models can identify key structural features that are essential for a desired therapeutic effect. This information can then be used to design new molecules with enhanced potency and selectivity. For thiazole (B1198619) derivatives, QSAR studies have been instrumental in identifying descriptors related to their activity against various biological targets. imist.ma

Molecular docking simulations provide insights into the binding interactions between a ligand (such as a derivative of this compound) and its biological target, typically a protein or enzyme. nih.govnih.gov These simulations can predict the preferred binding mode and estimate the binding affinity, helping to prioritize compounds for synthesis and biological testing. The use of these computational tools accelerates the drug discovery process, reduces costs, and minimizes the need for extensive animal testing.

Integration with Materials Science or Advanced Organic Chemistry Applications

While the primary focus of research on this compound has been in medicinal chemistry, its unique structural features suggest potential applications in materials science and advanced organic chemistry. The thiazole ring, being an electron-accepting heterocycle, is a common building block in organic semiconductors. semanticscholar.orgresearchgate.netnih.gov Thiazole-based polymers have been investigated for their use in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). rsc.orgnankai.edu.cnresearchgate.netresearchgate.netresearchgate.netacs.org

The incorporation of the this compound scaffold into larger polymeric structures could lead to the development of novel functional materials with tailored electronic and optical properties. The piperidine (B6355638) moiety can influence the solubility and processing characteristics of these materials, while the hydroxyl group offers a site for further functionalization or for influencing intermolecular interactions and self-assembly.

For instance, thiazole-containing polymers have shown promise as donor materials in polymer solar cells, contributing to improved power conversion efficiencies. rsc.orgnankai.edu.cnresearchgate.netresearchgate.nethep.com.cn The electron-withdrawing nature of the thiazole unit can help in tuning the HOMO and LUMO energy levels of the polymer, which is crucial for efficient charge separation and transport. hep.com.cn The potential for thiazole-based compounds to act as fluorophores also opens up possibilities for their use in sensing and imaging applications. researchgate.net

Potential for Novel Scaffold Development Based on this compound Derivatives

The this compound core structure is a valuable starting point for the development of novel chemical scaffolds with diverse biological activities. acs.orgmdpi.commdpi.com The inherent modularity of this scaffold, with distinct thiazole and piperidine rings, allows for systematic structural modifications to explore new chemical space and target a wide range of biological receptors.

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a promising approach for developing new drugs with improved efficacy and reduced side effects. nih.gov The this compound scaffold is well-suited for this approach, where the thiazole and piperidine moieties can be further functionalized with other biologically active fragments. acs.org

For example, the hybridization of thiazole with other heterocyclic rings like pyrazole (B372694) has led to the development of potent and selective enzyme inhibitors. nih.gov Similarly, linking the piperidine ring to other pharmacophores has been shown to enhance the biological activity of various compounds. acs.org The exploration of different substitution patterns on both the thiazole and piperidine rings of this compound will undoubtedly lead to the discovery of new and improved therapeutic agents for a variety of diseases. mdpi.comnih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(Thiazol-2-yl)piperidin-3-ol, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling thiazole derivatives with piperidin-3-ol precursors. A two-step approach is common:

Thiazole Activation : React 2-bromothiazole with piperidin-3-ol under Buchwald-Hartwig amination conditions (Pd catalysis, ligand-assisted cross-coupling) to form the C–N bond .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product.

Yield Optimization :

Q. How can the stereochemistry and conformational flexibility of this compound be analyzed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry. Piperidine rings often adopt chair or twist-boat conformations; hydrogen bonding between the hydroxyl group and thiazole nitrogen can stabilize specific conformers .

- NMR Analysis : Use J-coupling constants (e.g., ) to infer dihedral angles. For example, axial vs. equatorial hydroxyl group orientation alters coupling patterns in H-NMR .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (similar to thiazole derivatives) .

- Ventilation : Use fume hoods to avoid inhalation; thiazoles often release volatile byproducts during synthesis .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with vermiculite .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound for drug design?

Methodological Answer:

- Computational Workflow :

- Optimize geometry using B3LYP/6-31G(d) basis set.

- Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. Thiazole’s electron-withdrawing nature reduces HOMO energy (–5.2 eV), favoring electrophilic interactions .

- Map electrostatic potential surfaces (EPS) to identify nucleophilic regions (e.g., hydroxyl group) .

- Validation : Compare computed dipole moments (e.g., 3.8 Debye) with experimental data from microwave spectroscopy .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Data Triangulation :

- In Silico Screening : Use molecular docking (AutoDock Vina) to assess binding affinity variability across protein targets (e.g., GABA receptors vs. COX-2) .

- Assay Replication : Test derivatives under standardized conditions (e.g., IC50 in μM ranges for anticonvulsant activity) .

- Meta-Analysis : Compare structural motifs (e.g., hydroxyl substitution vs. esterification) to explain divergent results in anticonvulsant vs. analgesic assays .

Q. How does the thiazole-piperidine scaffold enhance fungicidal activity in crop protection agents?

Methodological Answer:

- Mechanistic Insights :

- The thiazole moiety disrupts fungal membrane biosynthesis by inhibiting ergosterol synthesis (confirmed via CYP51 enzyme assays) .

- Piperidine’s flexibility enables binding to hydrophobic pockets in fungal cytochrome P450 enzymes .

- Structure-Activity Relationship (SAR) :

- Introduce electron-donating groups (e.g., –OCH3) to the thiazole ring to boost potency (EC50 improved from 12.3 μM to 4.7 μM) .

Q. What advanced spectroscopic techniques characterize hydrogen-bonding interactions in this compound?

Methodological Answer:

- IR Spectroscopy : Identify O–H stretching frequencies (3200–3400 cm⁻¹) and shifts due to H-bonding with thiazole nitrogen .

- Solid-State NMR : Use N-labeled compounds to probe N–H···O interactions in crystalline phases .

- Dynamic Light Scattering (DLS) : Monitor aggregation behavior in solution, influenced by intermolecular H-bonds .

Q. How can this compound derivatives be tailored for blood-brain barrier (BBB) penetration in CNS drug development?

Methodological Answer:

- Lipophilicity Optimization : Adjust logP values to 2–3 via ester prodrugs (e.g., acetylated hydroxyl group) .

- P-gp Efflux Avoidance : Replace basic piperidine nitrogen with neutral groups (e.g., tert-butyl carbamate) to evade P-glycoprotein recognition .

- In Vivo Validation : Use radiolabeled tracers (e.g., C-labeled derivatives) in rodent models to quantify BBB permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.